molecular formula C6H12N2O B8694556 4-Aminoazepan-2-one

4-Aminoazepan-2-one

Cat. No.: B8694556
M. Wt: 128.17 g/mol
InChI Key: VTQGYRVGBASLDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminoazepan-2-one, also known as 3-aminohexahydro-2-azepinone, is a cyclic amide with the molecular formula C6H12N2O. This compound is a derivative of caprolactam and features an amino group at the third position of the caprolactam ring. It is a white solid that is soluble in water and various organic solvents. This compound is an important intermediate in the synthesis of various pharmaceuticals and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminoazepan-2-one can be synthesized through several methods. One common approach involves the cyclization of 3-aminocaproic acid. This reaction typically requires the use of dehydrating agents such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the lactam ring.

Industrial Production Methods: In industrial settings, 3-aminocaprolactam is often produced via the Beckmann rearrangement of cyclohexanone oxime. This process involves the treatment of cyclohexanone oxime with an acid catalyst, such as sulfuric acid, to induce the rearrangement and form the lactam structure. The resulting caprolactam is then subjected to further chemical modifications to introduce the amino group at the desired position.

Chemical Reactions Analysis

Types of Reactions: 4-Aminoazepan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-substituted caprolactam derivatives.

Scientific Research Applications

4-Aminoazepan-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antibiotics and antiviral agents.

    Industry: this compound is used in the production of nylon-6 and other high-performance polymers.

Mechanism of Action

The mechanism of action of 3-aminocaprolactam involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the third position allows it to form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of enzymatic reactions, depending on the specific context.

Comparison with Similar Compounds

    Caprolactam: The parent compound of 3-aminocaprolactam, used primarily in the production of nylon-6.

    6-Aminocaproic Acid: A linear analogue with similar chemical properties but different applications.

    3-Aminocaproic Acid: Another linear analogue with an amino group at the third position, used in different synthetic pathways.

Uniqueness: 4-Aminoazepan-2-one is unique due to its cyclic structure and the presence of an amino group at the third position. This combination imparts distinct chemical reactivity and makes it a valuable intermediate in the synthesis of various specialized compounds.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

4-aminoazepan-2-one

InChI

InChI=1S/C6H12N2O/c7-5-2-1-3-8-6(9)4-5/h5H,1-4,7H2,(H,8,9)

InChI Key

VTQGYRVGBASLDF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)NC1)N

Origin of Product

United States

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